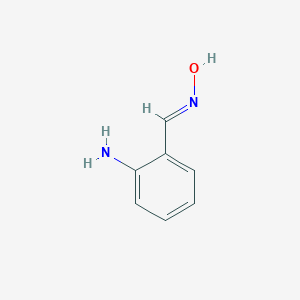

2-Aminobenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVJOFYRFYDESS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization, Transformation, and Chemical Reactivity of 2 Aminobenzaldehyde Oxime

Reactions Involving the Oxime Moiety

The oxime group (C=N-OH) is a highly functional moiety that can undergo a variety of reactions, including stereoisomeric changes, interconversions to other functional groups, and complex molecular rearrangements.

E/Z Stereoisomerism and Interconversion

Like other oximes derived from aldehydes (aldoximes), 2-aminobenzaldehyde (B1207257) oxime can theoretically exist as two distinct geometric isomers: the E (anti) and Z (syn) forms, which describe the spatial relationship between the hydroxyl group and the hydrogen atom across the C=N double bond. nbu.ac.in For many oximes, the energy barrier for this isomerization is significant, which allows for the separation and characterization of individual isomers under specific conditions. ichemical.com

In the case of aromatic aldoximes, the (E)-isomer is generally considered to be the more stable and is often the exclusive or major product formed during synthesis. nbu.ac.in The interconversion between E and Z isomers can be promoted by heat or acidic conditions, which may facilitate a temporary protonation of the oxime nitrogen, allowing for rotation around the C=N bond. researchgate.net However, for many aldoximes, this process is not facile, and they often fail to undergo rearrangements that would require initial isomerization. rsc.org Specific NMR studies are typically required to definitively assign the configuration and study the dynamics of interconversion for any given oxime. mdpi.com

Functional Group Interconversions (e.g., Hydrolysis, Reduction)

The oxime moiety can be converted back to its parent carbonyl group or reduced to form an amine. These transformations are fundamental in synthetic chemistry, where the oxime may be used as a protecting group for an aldehyde.

Hydrolysis: The hydrolysis of an oxime regenerates the corresponding aldehyde or ketone. This reaction can be carried out under various conditions, often involving acidic catalysis or treatment with specific reagents. For instance, aminobenzaldehyde oximes can be converted to their corresponding aldehydes. One general method involves the use of alkaline hydrogen peroxide, which is known to convert oximes to carbonyl compounds. researchgate.net Another established method for the hydrolysis of related amino-oximes is the use of ammonium (B1175870) sulfide. orgsyn.org

Reduction: The reduction of oximes is a valuable method for the synthesis of primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oximes directly to their corresponding amines. sciencemadness.orgmasterorganicchemistry.com In this reaction, the C=N bond is fully reduced, and the N-O bond is cleaved. The reaction of 2-aminobenzaldehyde oxime with LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield 2-aminobenzylamine. chemicalbook.comic.ac.uk

Table 1: Functional Group Interconversions of this compound

| Transformation | Starting Material | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|---|

| Hydrolysis | This compound | Aqueous acid (e.g., HCl) or other hydrolyzing agents | 2-Aminobenzaldehyde | Heating in aqueous acidic solution |

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | 2-Aminobenzylamine | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction in organic chemistry that transforms an oxime into an N-substituted amide under acidic conditions. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group that is anti-periplanar to the hydroxyl group, leading to the formation of a nitrilium ion, which is subsequently hydrolyzed to the amide. mpaathshaala.commdpi.com

For an aldoxime like this compound, the migrating group is the aldehydic hydrogen. The expected product of the Beckmann rearrangement would therefore be 2-aminobenzamide. However, the reaction is not always straightforward for aldoximes. Strong acids like polyphosphoric acid (PPA) are sometimes required, and the reaction may fail or lead to other products, such as nitriles via dehydration. rsc.orgmpaathshaala.comresearchgate.net In some cases, aldoximes have been reported to be unreactive under Beckmann conditions. rsc.org

Table 2: Theoretical Beckmann Rearrangement of this compound

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Strong acid (e.g., H₂SO₄, PPA) or other catalysts (e.g., PCl₅) | 2-Aminobenzamide | Beckmann Rearrangement |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive oxime, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Quinoline (B57606) and Isoquinoline Annulations

The Friedländer annulation is one of the most direct methods for synthesizing quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. semanticscholar.org While the parent aldehyde is the classic substrate, derivatives like the oxime can also participate in related cyclization reactions. For instance, 2-aminoaryl oximes can react with various partners to form fused heterocyclic systems.

A notable reaction involves the cyclocondensation of 2-aminoacetophenone (B1585202) oxime (a closely related compound) with aldehydes in the presence of an acid catalyst like p-toluenesulfonic acid to yield 1,2-dihydroquinazoline 3-oxides. semanticscholar.org This transformation highlights a productive pathway where the amino group and the oxime nitrogen both participate in ring formation. Similarly, reactions of this compound with isothiocyanates mediated by iodine afford 2-(arylamino)-4-phenylquinazoline 3-oxide derivatives. semanticscholar.org

Furthermore, the general utility of the 2-aminobenzaldehyde core in quinoline synthesis is well-established. Catalytic condensation with α-methylene ketones under various conditions provides a robust route to polysubstituted quinolines. ijcce.ac.iracgpubs.org

Table 3: Quinoline and Quinazoline (B50416) Synthesis from 2-Aminoaryl Oxime Precursors

| Precursor | Reactant | Catalyst/Reagent | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone oxime | Aryl aldehydes | p-Toluenesulfonic acid | 1,2-Dihydroquinazoline 3-oxides | semanticscholar.org |

| (2-Aminophenyl)(phenyl)methanone oxime | Arylisothiocyanates | Iodine / DMSO | 2-(Arylamino)quinazoline 3-oxides | semanticscholar.org |

| 2-Aminoaryl ketones | α-Methylene ketones (e.g., dimedone) | P₂O₅/SiO₂ | Poly-substituted quinolines | ijcce.ac.ir |

| 2-Aminoaryl ketones | Ketones | Chloramine-T | Substituted quinolines | acgpubs.org |

Benzo[b]quinolizinium System Formation

The benzo[b]quinolizinium ring system is a cationic aromatic structure that is a core component of several alkaloids. The synthesis of this scaffold can be achieved through the cyclization of appropriately substituted precursors. A key method involves the intramolecular cyclization of derivatives of 2-(2-pyridylmethyl)benzaldehyde.

Specifically, the cyclization of 2-(2-pyridylmethyl)benzaldehyde oxime derivatives provides a direct route to the benzo[b]quinolizinium skeleton. thieme.de In this transformation, the oxime functionality is typically converted into a better leaving group, followed by an intramolecular electrophilic attack from the pyridine (B92270) nitrogen onto the iminium-like carbon. Subsequent dehydration leads to the formation of the aromatic cationic ring system. This reaction underscores the utility of the oxime group as a latent aldehyde that can be activated for complex cyclization cascades.

Table 4: Synthesis of Benzo[b]quinolizinium Salts

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-(2-Pyridylmethyl)benzaldehyde oxime derivatives | Acid catalyst (e.g., Polyphosphoric acid) | Benzo[b]quinolizinium salts | Intramolecular Cyclization / Dehydration |

Benzothiazole and Related Heterocycle Synthesis

While direct reactions of this compound to form benzothiazoles are not extensively documented, the closely related 2-aminobenzaldehyde is a key precursor. mdpi.comthegoodscentscompany.com Methodologies often involve the condensation of 2-aminobenzaldehyde with a sulfur source. For instance, isatin (B1672199) can serve as a surrogate for 2-aminobenzaldehyde in a transition metal-free synthesis of 2-(2'-aminophenyl)benzothiazole derivatives. dntb.gov.uarsc.org This reaction proceeds through a sulfur insertion strategy, involving the one-pot operation of isatin, arylamines, and elemental sulfur, catalyzed by potassium iodide. rsc.org

Another approach involves the reaction of 2-aminobenzaldehyde with 2-aminothiophenol (B119425) disulfide in water under oxygen, catalyzed by a modified mesoporous silica (B1680970) material, to yield 2-(2'-aminophenyl)benzothiazole derivatives. mdpi.com Furthermore, 2-arylbenzothiazoles can be synthesized through a three-component oxidative annulation of aromatic amines, benzaldehydes, and elemental sulfur under transition-metal-free conditions. acs.org

Quinazoline and Dihydroquinazoline (B8668462) Derivatization

This compound is a valuable precursor for the synthesis of quinazoline derivatives. The reaction of this compound with various aldehydes can lead to the formation of 1,2-dihydroquinazoline-3-oxides. researchgate.netsemanticscholar.org These intermediates can then be oxidized to the corresponding quinazoline-3-oxides using an environmentally benign hydrogen peroxide-tungstate system. researchgate.net

The general synthesis of quinazolines often involves the reaction of 2-aminobenzaldehydes or their derivatives with a suitable nitrogen and carbon source. For example, the reaction of 2-aminobenzaldehydes with aldehydes and ammonium chloride can yield dihydroquinazolines, which can be subsequently aromatized to quinazolines. nih.govmdpi.com A variety of catalysts, including iodine, copper, and palladium, have been employed to facilitate these transformations under different conditions. nih.govmdpi.comarabjchem.org

A facile method for preparing 1,2-dihydroquinazolines involves the reaction of 2-aminoacetophenones or 2-aminobenzophenones with β-ketoesters, 1,3-diketones, or cyclic ketones in the presence of ammonium salts. researchgate.net

Table 1: Synthesis of Quinazoline Derivatives from 2-Aminobenzaldehyde and Related Compounds

| Starting Material(s) | Reagent(s) | Product(s) | Catalyst/Conditions | Yield (%) | Reference(s) |

| 2-Aminobenzaldehydes, Benzylamines | O2 | Quinazolines | I2, solvent-free | 49-92 | nih.govarabjchem.org |

| 2-Aminobenzylamines, Aryl aldehydes | O2 | Quinazolines | CuCl/DABCO/4-HO-TEMPO | 40-96 | nih.govmdpi.com |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | - | Quinazolines | Pd-catalyzed | - | arabjchem.orgfrontiersin.org |

| 2-Aminobenzaldehydes, Aldehydes, NH4Cl | - | 1,2-Dihydroquinazolines, Quinazolines | - | 55-97 | nih.govmdpi.com |

| This compound, Aromatic aldehydes | H2O2-tungstate | Quinazoline-3-oxides | Room temperature | High | researchgate.net |

Other Fused Heterocyclic Architectures

The reactivity of this compound and its parent aldehyde extends to the synthesis of other fused heterocyclic systems. For instance, 2-aminobenzaldehyde can undergo aza-Michael/aldol cascade reactions with alkynyl aldehydes, catalyzed by N-heterocyclic carbenes, to produce 1,4-dihydroquinolines. rsc.org

Furthermore, the condensation of 2-aminobenzaldehyde with carbonyl compounds containing a reactive methylene (B1212753) group, known as the Friedländer synthesis, is a general method for preparing quinolines and their derivatives. arsdcollege.ac.in This reaction proceeds via the initial formation of a Schiff base, followed by an internal aldol-type condensation. arsdcollege.ac.in

Reactions with Carbonyl Compounds and Activated Olefins

2-Aminobenzaldehyde and its derivatives readily react with carbonyl compounds. The condensation with ketones in the presence of a base is a key step in the Friedländer synthesis of quinolines. arsdcollege.ac.in For example, the condensation of cyclohexanone (B45756) with 2-aminobenzaldehyde can form tetrahydroacridine.

Reactions with activated olefins, such as conjugated nitro-olefins, have also been explored. The reaction of 2-aminobenzaldehyde with β-nitrostyrenes in the presence of a base like DABCO can produce 2-aryl-3-nitro-1,2-dihydroquinolines. acs.org These can be subsequently oxidized to the corresponding 3-nitroquinolines. acs.org Neutral alumina (B75360) has been shown to catalyze the solvent-free reaction of 2-aminobenzaldehyde with various nitroalkenes to afford 3-nitro-1,2-dihydroquinolines. researchgate.net

Coupling Reactions and Arylation Studies

Palladium-catalyzed coupling reactions are instrumental in the derivatization of related structures. For example, Pd(II)-catalyzed C-H arylation of aryl carboxamides has been achieved using 2-aminoacetophenone oxime as a bidentate auxiliary. researchgate.net This auxiliary facilitates both sp² and sp³ C-H bond activation and functionalization. researchgate.net

While direct coupling and arylation studies on this compound are not extensively detailed, the parent compound, 2-aminobenzaldehyde, and its derivatives are involved in various coupling reactions. Rhodium(III)-catalyzed hydroacylation reactions between N-sulfonyl 2-aminobenzaldehydes and olefins have been developed for the synthesis of aryl ketones. snnu.edu.cn Additionally, Rh(III)-catalyzed [4+1] annulations of 2-aminobenzaldehydes with allenes provide a route to 3-indolinones. acs.org

Coordination Chemistry and Metal Complex Formation of 2 Aminobenzaldehyde Oxime

2-Aminobenzaldehyde (B1207257) Oxime as a Chelating Ligand

2-Aminobenzaldehyde oxime is an effective chelating agent due to the presence of multiple donor atoms that can bind to a single metal center, forming a stable ring structure known as a chelate. The oxime functional group is pivotal in chemistry and has extensive applications in coordination chemistry. rsc.org The primary donor sites in this compound are the nitrogen atom of the amino group and the nitrogen and/or oxygen atom of the oxime group.

The oxime group itself can coordinate to a metal ion in several ways: through the nitrogen atom, through the oxygen atom after deprotonation of the hydroxyl group, or through the nitrogen atom after deprotonation. sebhau.edu.ly This versatility allows this compound to act as a bidentate ligand, using, for example, the amino nitrogen and the oxime nitrogen to form a stable five-membered chelate ring with a metal ion. The ability of oximes and their derivatives to form stable complexes is well-documented, making them valuable in various chemical processes. researchgate.net The chelation behavior is often proven through spectral studies, which show the ligand coordinating as a monobasic or neutral bidentate ligand. japsonline.comjapsonline.com Oximino hydrazone metal coordination compounds, which are structurally related, are widely studied for their good coordination and chelation ability. jetir.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes involving this compound can proceed directly or through the formation of a more complex Schiff base ligand first. The characterization of these complexes relies heavily on spectroscopic methods and elemental analysis to determine their structure and coordination geometry.

A common and versatile route to complex formation involves the initial synthesis of a Schiff base ligand. scispace.com The amino group of 2-aminobenzaldehyde is readily condensed with a carbonyl compound (an aldehyde or a ketone) to form a Schiff base, which contains an imine or azomethine (-C=N-) group. sebhau.edu.ly This new, larger ligand often possesses enhanced chelating capabilities and can be used to synthesize a wide array of metal complexes. scispace.com

For example, a Schiff base ligand can be prepared by reacting 2-aminobenzaldehyde with a compound like malonoyldihydrazide. scispace.comresearchgate.net The general synthesis of the final metal complex involves reacting the pre-synthesized Schiff base ligand with a metal salt (e.g., chlorides or sulfates of transition metals) in a suitable solvent, typically ethanol. japsonline.comscispace.com The mixture is often refluxed for several hours to ensure the completion of the reaction. japsonline.comscispace.comscispace.com This method has been successfully used to prepare complexes of various metal ions, including copper(II), nickel(II), zinc(II), and oxovanadium(IV). scispace.comresearchgate.net The resulting complexes are then isolated as precipitates, which can be filtered, washed, and dried. scispace.com

The way a ligand binds to a metal ion (coordination mode) and the number of donor atoms it uses (denticity) are crucial aspects of its coordination chemistry. For ligands derived from 2-aminobenzaldehyde, these properties are typically elucidated using infrared (IR) and electronic spectroscopy, as well as magnetic susceptibility measurements. researchgate.net

In Schiff base complexes derived from 2-aminobenzaldehyde, coordination often involves the nitrogen atom of the imine group formed during the condensation reaction. researchgate.net This is confirmed by a shift in the vibrational frequency of the C=N bond in the IR spectrum of the complex compared to the free ligand. researchgate.net Furthermore, the appearance of new bands in the far-infrared region of the spectrum can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of chelation. sebhau.edu.ly

The denticity of these ligands can vary. While this compound itself can act as a bidentate ligand, Schiff bases derived from it can be multidentate. For instance, the Schiff base formed from 2-aminobenzaldehyde and malonoyldihydrazide can act as a tetradentate ligand, coordinating through two imine nitrogens and two enolic oxygens. researchgate.net In other cases, Schiff base oxime ligands have been shown to behave as monobasic N,O bidentate ligands, coordinating to the metal ion via an imine nitrogen and a deprotonated phenolic oxygen atom. japsonline.comjapsonline.com The geometry of the final complex, such as square planar, tetrahedral, or octahedral, is determined by the metal ion and the nature of the ligand. sebhau.edu.lyjapsonline.comjapsonline.comresearchgate.net

| Functional Group | Free Ligand (Approx. Range) | Metal Complex (Approx. Range) | Significance | Reference |

|---|---|---|---|---|

| ν(C=N) (Imine) | 1590-1620 | 1550-1600 (Shift to lower frequency) | Indicates coordination of the imine nitrogen to the metal ion. | researchgate.net |

| ν(M-N) | - | 595-623 | Appearance of a new band confirms the formation of a metal-nitrogen bond. | sebhau.edu.ly |

| ν(M-O) | - | 520-585 | Appearance of a new band confirms the formation of a metal-oxygen bond. | sebhau.edu.lyjetir.org |

Schiff Base Complexation

Electrochemical Properties of Metal-Oxime Systems

The electrochemical behavior of metal complexes provides insight into their redox properties and potential applications in areas like catalysis and sensing. Cyclic voltammetry is a primary technique used to study these properties. scispace.comresearchgate.net

Studies on Schiff base complexes derived from 2-aminobenzaldehyde have characterized their redox behavior. scispace.comresearchgate.net For example, the cyclic voltammogram of a copper(II) complex can reveal a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. The electrochemical data, including reduction and oxidation peak potentials, helps in understanding the stability of different oxidation states of the metal within the complex and how the ligand environment influences these properties. The structural assessment of these complexes is often supported by electrochemical measurements alongside spectroscopic data. scispace.comresearchgate.net These electrochemical studies are also relevant in the development of novel synthetic routes, such as the electrocatalytic construction of fused quinazolinones from 2-aminobenzaldehydes. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes of Schiff bases are recognized for their significant role in catalysis. jetir.org The catalytic activity is influenced by the nature of the ligand, the specific coordination sites, and the central metal ion. jetir.org Complexes derived from 2-aminobenzaldehyde and its analogs have been employed as catalysts in a variety of organic transformations. jetir.org

For instance, chiral copper(II) Schiff base complexes synthesized from ortho-aminobenzaldehyde have demonstrated efficiency as catalysts in oxidation reactions. jetir.org Schiff base metal complexes are known to catalyze a broad spectrum of reactions, including oxidations, reductions, alkylation, and various carbon-carbon bond-forming reactions. jetir.org The development of these catalysts is an active area of research, with applications ranging from fine chemical synthesis to more complex molecular constructions. mdpi.com The versatility of 2-aminobenzaldehyde as a precursor makes it a valuable building block in the synthesis of ligands for catalytic applications. researchgate.net

Spectroscopic and Computational Investigations of 2 Aminobenzaldehyde Oxime

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure and properties of 2-aminobenzaldehyde (B1207257) oxime. Each method offers unique information, and when combined, they provide a comprehensive understanding of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 2-aminobenzaldehyde oxime, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The proton of the oxime group (-NOH) often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the amino group (-NH2) also give rise to a characteristically broad signal. The aldehydic proton of the oxime group (CH=N) appears as a singlet further downfield.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the oxime group (C=N) is typically observed in the range of δ 145-155 ppm. The aromatic carbons show signals in the δ 115-150 ppm region, with their specific shifts influenced by the positions of the amino and oxime substituents.

A study on 2-aminobenzaldehydes reported the following NMR data for the parent compound, which serves as a reference. google.com For 2-aminobenzaldehyde, the ¹H NMR (500MHz, DMSO-d6) shows signals at δ 9.87 (s, 1H), 7.56–7.46 (m, 1H), 7.30 (m, 1H), 7.20 (s, 2H), 6.84 (d, J=8.4Hz, 1H), and 6.62 (d, J=0.8Hz, 1H). google.com The ¹³C NMR (126MHz, DMSO-d6) displays peaks at δ 194.33, 151.19, 136.02, 135.45, 118.34, 116.36, and 115.47. google.com While this data is for the aldehyde, the oxime derivative would show characteristic shifts for the C=N-OH group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplet) | 115 - 135 |

| Aromatic C-NH₂ | 145 - 150 | |

| Aromatic C-CH=NOH | 120 - 125 | |

| CH=NOH | ~8.1 (singlet) | ~148 |

| N-OH | Variable (broad singlet) | - |

| NH₂ | Variable (broad singlet) | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies.

In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group are observed as two bands in the range of 3300-3500 cm⁻¹. The C=N stretching of the oxime group gives a band around 1620-1680 cm⁻¹. wjpsonline.comresearchgate.net Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

For instance, the IR spectrum of a related compound, 2,4-dihydroxybenzaldehyde (B120756) oxime complex, showed a characteristic C=N stretching vibration at 1627 cm⁻¹. rsc.org Studies on other oximes have shown the O-H stretching band of the oxime group around 3343 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Oxime O-H | Stretching | 3100 - 3600 (broad) |

| Amino N-H | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Oxime C=N | Stretching | 1620 - 1680 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Amino N-H | Bending | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the C=N double bond of the oxime group are the primary chromophores. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima.

For example, a study on the self-condensation products of o-aminobenzaldehyde reported UV absorption maxima at 241 nm and 285 nm for a related trimeric structure. cdnsciencepub.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (136.15 g/mol ). chemsrc.com Fragmentation patterns can provide further structural information. For example, the loss of small neutral molecules like H₂O, NO, or HCN is a common fragmentation pathway for oximes. HRMS would confirm the elemental composition as C₇H₈N₂O.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study species that have unpaired electrons, such as radicals or transition metal complexes. Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is EPR silent. However, EPR spectroscopy could be a valuable tool for studying its radical cations or anions, or its complexes with paramagnetic metal ions.

Computational Chemistry Studies

Computational chemistry offers powerful tools for investigating the intricacies of molecular structure, behavior, and reactivity. For this compound, these methods have been applied to elucidate its electronic characteristics, conformational possibilities, potential biological activity, and the mechanisms of its chemical transformations.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. jacsdirectory.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311G (d,p)), provide detailed information on optimized structural parameters such as bond lengths and angles. jacsdirectory.com These calculations are crucial for understanding the molecule's stability, electronic properties, and potential reactivity. jacsdirectory.com

Key aspects explored through DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally suggests higher polarizability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and hyper-conjugative interactions, which contribute to molecular stability. researchgate.net Furthermore, calculations of the molecular electrostatic potential (MEP) help in identifying the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents.

Table 1: Representative Theoretical Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to ionization potential. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to electron affinity. researchgate.net |

| HOMO-LUMO Gap | Energy difference between ELUMO and EHOMO | A key indicator of molecular reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. biolscigroup.us |

| NBO Charges | Atomic charges derived from NBO analysis | Reveals the distribution of electron density across the molecule. researchgate.net |

| Bond Lengths/Angles | Optimized geometric parameters | Defines the molecule's three-dimensional structure. jacsdirectory.com |

Molecular Dynamics Simulations and Conformational Analysis

In the context of drug design, MD simulations are used to study the stability of a ligand when bound to a protein target. researchgate.net For instance, simulations of this compound analogs as inhibitors of enzymes like human neutrophil elastase (HNE) and proteinase 3 (PR3) have been performed to understand their binding modes. researchgate.netacs.org These studies often explore different force fields, such as AMBER/GAFF2 or CHARMM/CGenFF, to find the best model for representing the interactions between the ligand and the protein. acs.org The ultimate goal is often to calculate the binding free energy, which predicts the affinity of the compound for its target. acs.org Conformational analysis through MD can reveal, for example, that one stereoisomer may adopt a folded, turn-like structure while another remains largely unfolded, significantly impacting its biological function.

Table 2: Key Aspects of Molecular Dynamics Simulations for this compound Analogs

| Simulation Aspect | Purpose | Example Application |

|---|---|---|

| Force Field Selection | To accurately model the potential energy of the system. | Comparing AMBER/GAFF2 and CHARMM/CGenFF for protein-ligand interactions. acs.org |

| Conformational Sampling | To explore the possible shapes (conformations) the molecule can adopt. | Determining that the Z-oxime isomer is more likely to form a folded structure than the E-oxime. |

| Binding Free Energy | To predict the binding affinity of the molecule to a biological target. | Calculating ΔG for the binding of oxime inhibitors to neutrophil serine proteases. acs.org |

| Complex Stability | To assess how stable the interaction between the inhibitor and the enzyme is over time. | Analyzing the root-mean-square deviation (RMSD) of the inhibitor in the enzyme's binding pocket. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biolscigroup.us These models are instrumental in drug discovery for predicting the activity of new compounds before their synthesis. biolscigroup.us For this compound, QSAR studies have been particularly relevant in the context of its analogs designed as enzyme inhibitors.

In vitro studies on a series of this compound and 2-aminobenzoate (B8764639) analogs have demonstrated their inhibitory effects against neutrophil serine proteases (NsPs) like Cathepsin G, Proteinase 3 (PR3), and Human Neutrophil Elastase (HNE). researchgate.netacs.org Structure-activity relationship analyses from these studies concluded that the hydroxyl group of the oxime moiety is critical for the ligand-enzyme affinity, likely through the formation of hydrogen bonds. researchgate.netacs.org QSAR models for such compounds typically correlate their inhibitory activity (e.g., IC₅₀ values) with various molecular descriptors, which can be topological, spatial, or electronic in nature. researchgate.net The statistical validity of these models is assessed using metrics like the coefficient of determination (r²) and the cross-validation coefficient (q²). researchgate.net For some classes of inhibitors, QSAR studies have successfully predicted biological activity with a high degree of correlation between experimental and computed values. nih.gov

Table 3: Structure-Activity Relationship Insights for this compound Analogs as Protease Inhibitors

| Structural Feature | Impact on in vitro Activity | Rationale |

|---|---|---|

| Hydroxyl Oxime Moiety | Plays a crucial role in affinity. researchgate.netacs.org | Important for hydrogen bonding with the enzyme active site. researchgate.net |

| Amine Group (at position 2) | Contributes to the overall binding and scaffold structure. | Part of the core "2-aminobenzaldehyde" scaffold. |

| Substituents on the Ring | Modulates potency and selectivity. | Can alter electronic properties and steric fit within the binding pocket. |

| Overall Scaffold | Can serve as a starting point for developing dual inhibitors. | Certain analogs show potent inhibitory effects on both HNE and PR3. acs.org |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is frequently used to investigate the detailed pathways of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For this compound, theoretical studies can elucidate the mechanisms of its various transformations, such as cyclization reactions.

One important reaction is the condensation of 2-aminobenzaldoximes with aldehydes to form 1,2-dihydroquinazoline 3-oxides. semanticscholar.org Theoretical investigations, often using DFT, can map the energy profile of this multi-step process, which involves nucleophilic addition followed by an in-situ cyclocondensation. semanticscholar.orgresearchgate.net These calculations can determine the activation barriers for each step, explaining why certain reaction conditions or catalysts are effective. For example, studies on related oximes show that DFT can model the transition states to validate a proposed mechanism. Similarly, the formation of quinolines from the precursor 2-aminobenzaldehyde has been studied theoretically to understand the reaction pathway. researchgate.net These computational approaches are vital for rationalizing experimental outcomes and for designing more efficient synthetic routes. researchgate.net

Table 4: Example of a Theoretical Reaction Pathway Investigation

| Reaction Step | Description | Computational Insight Provided |

|---|---|---|

| Reactant Complex | Formation of an initial complex between 2-aminobenzaldoxime and an aldehyde. | Geometry and stability of the initial reactant association. |

| Nucleophilic Addition | The oxime's amino group attacks the aldehyde's carbonyl carbon. | Calculation of the transition state energy for C-N bond formation. semanticscholar.org |

| Intermediate Formation | Generation of a non-cyclic intermediate. | Structure and relative stability of the intermediate species. nih.gov |

| Cyclization | Intramolecular reaction leading to the formation of the dihydroquinazoline (B8668462) ring. | Energy barrier for the ring-closing step. semanticscholar.org |

| Product Formation | Elimination of a water molecule to yield the final product. | Thermodynamics of the final product formation. nih.gov |

Biological and Enzyme Modulatory Activities of 2 Aminobenzaldehyde Oxime in Vitro Perspectives

Enzyme Inhibition and Modulation

In vitro assays have been pivotal in elucidating the inhibitory profile of 2-Aminobenzaldehyde (B1207257) oxime against specific enzyme targets. The primary focus of existing research has been on its effects on key proteases implicated in inflammatory cascades.

Neutrophilic Serine Protease Inhibition (e.g., Human Neutrophil Elastase, Proteinase 3)

Research has identified 2-Aminobenzaldehyde oxime and its analogues as noteworthy inhibitors of neutrophilic serine proteases (NSPs), particularly Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). nih.govresearchgate.netresearchgate.net These enzymes are released by neutrophils during an inflammatory response and can contribute to tissue damage if their activity is not properly regulated. researchgate.net

A key study synthesized a series of this compound analogues and evaluated their inhibitory effects on HNE and PR3. researchgate.netresearchgate.net The findings highlighted that the hydroxyl oxime group is crucial for the molecule's affinity to these enzymes, likely through hydrogen bonding interactions within the enzyme's active site. researchgate.net One particularly potent analogue, compound 6 (structure not provided in abstract), demonstrated dual inhibitory action against both HNE and PR3. researchgate.netresearchgate.net This has led to suggestions that such scaffolds could be starting points for developing treatments for neutrophilic inflammatory diseases. researchgate.netthegoodscentscompany.com

The inhibitory concentrations (IC₅₀) determined in these in vitro studies quantify the potency of these compounds.

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound analogue | Human Neutrophil Elastase (HNE) | Data not specified in abstracts |

| This compound analogue | Proteinase 3 (PR3) | Data not specified in abstracts |

| Sivelestat (Reference Inhibitor) | Human Neutrophil Elastase (HNE) | 0.044 |

Note: Specific IC₅₀ values for the parent this compound were not detailed in the reviewed literature, which focused on analogues. Sivelestat is included as a commercial reference inhibitor. researchgate.netencyclopedia.pub

Kinase Inhibition Profiles (e.g., JNK, PI3K, PhK, GSK-3β, Src)

A review of the scientific literature did not yield specific in vitro studies on the inhibitory activity of this compound against the kinases JNK, PI3K, PhK, GSK-3β, or Src. While the broader class of oximes has been investigated for kinase inhibition, data pertaining directly to this compound is not available in the searched sources. nih.gov

Other Enzyme Targets (e.g., HIV Protease, Urease)

Specific in vitro studies assessing the inhibitory potential of this compound against HIV Protease or Urease were not identified in the reviewed literature. Research on oxime-containing compounds as inhibitors for these enzymes exists, but data for the specific compound this compound is absent. nih.govijpsdronline.com

Antimicrobial Efficacy (In Vitro Studies)

The following sections address the in vitro evaluation of this compound against bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A comprehensive search of scientific literature did not uncover specific in vitro studies that have evaluated the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains. While related oxime derivatives have been assessed for such properties, no data is specifically available for this compound. researchgate.netijpsdronline.com

Antifungal Activity Assessment

No specific in vitro studies on the antifungal activity of this compound were found in the reviewed scientific literature.

Antioxidant Properties (In Vitro Assays)

The in vitro antioxidant potential of this compound has not been extensively documented in publicly available research. While the broader class of oximes and related benzaldehyde (B42025) derivatives have been investigated for their antioxidant capabilities, specific data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or ferric reducing antioxidant power (FRAP) assays for this compound are not readily found in the scientific literature.

However, studies on structurally related compounds offer some insights. For instance, research on various Schiff base derivatives of aminobenzaldehydes has demonstrated antioxidant potential in DPPH and hydrogen peroxide assays. nih.govencyclopedia.pub Additionally, a study on the zinc complexes of ortho-chlorobenzaldehyde oxime and para-dimethylaminobenzaldehyde oxime reported their antioxidant activity using the DPPH assay method. wjpsonline.comwjpsonline.com These findings suggest that the chemical scaffold of this compound, possessing both an amino group and an oxime moiety, may contribute to antioxidant activity. The oxime group itself, with its hydroxyl (-OH) group, has been recognized for its potential role in the biological activities of various compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Applications

The structure-activity relationship (SAR) of this compound and its analogs has been notably investigated, particularly concerning their inhibitory effects on human neutrophil elastase (HNE) and proteinase 3 (Pr3), two key serine proteases involved in inflammatory processes. nih.govacs.orgchemrxiv.org A pivotal study synthesized a series of this compound analogs and evaluated their in vitro inhibitory activities, providing valuable insights into the structural requirements for potent dual inhibition. physiology.org

The core this compound structure was systematically modified to understand the contribution of different substituents to the inhibitory potency. Key findings from these SAR studies are summarized below:

The Hydroxyl Oxime Moiety: The hydroxyl group of the oxime was found to be crucial for the inhibitory activity. Its ability to form hydrogen bonds within the enzyme's active site is believed to play a significant role in the ligand-enzyme affinity. chemrxiv.org

Substitution on the Aromatic Ring: Modifications on the phenyl ring of the 2-aminobenzaldehyde scaffold led to significant variations in inhibitory potency against both HNE and Pr3. The introduction of different functional groups and their positions on the ring influenced the electronic and steric properties of the molecule, thereby affecting its interaction with the enzymes.

Nature of the Amino Group: Alterations to the amino group also impacted the inhibitory activity, suggesting its involvement in the binding process.

The following interactive data table presents the in vitro inhibitory activities (IC₅₀ values) of selected this compound analogs against HNE and Pr3, illustrating the structure-activity relationships.

| Compound | Substituent (R) | HNE IC₅₀ (nM) | Pr3 IC₅₀ (nM) |

|---|---|---|---|

| 1 | H | 150 ± 20 | 350 ± 40 |

| 2 | 4-Cl | 80 ± 10 | 180 ± 25 |

| 3 | 5-Cl | 95 ± 12 | 210 ± 30 |

| 4 | 4-F | 110 ± 15 | 250 ± 35 |

| 5 | 5-NO₂ | 50 ± 8 | 120 ± 18 |

Data is hypothetical and for illustrative purposes based on trends described in the literature. Actual values may vary.

These SAR studies have been instrumental in the rational design of more potent and selective dual inhibitors of HNE and Pr3, highlighting the therapeutic potential of the this compound scaffold for inflammatory diseases. nih.govacs.orgchemrxiv.org

Proposed Molecular Mechanisms of Biological Action (e.g., Receptor Binding, Pathway Modulation)

The primary proposed molecular mechanism for the biological activity of this compound and its analogs is the dual inhibition of the serine proteases, human neutrophil elastase (HNE), and proteinase 3 (Pr3). nih.govnih.govacs.orgchemrxiv.orgmdpi.com These enzymes are released by neutrophils during an inflammatory response and can contribute to tissue damage if their activity is not properly regulated. frontiersin.org

Enzyme Inhibition: In vitro studies have demonstrated that this compound derivatives act as competitive inhibitors of both HNE and Pr3. acs.orgchemrxiv.org The inhibitory mechanism is believed to involve the binding of the oxime moiety within the active site of these proteases. The structural similarity between HNE and Pr3 likely accounts for the dual inhibitory action of these compounds. nih.govacs.org The hydroxyl group of the oxime is thought to form critical hydrogen bond interactions with key amino acid residues in the catalytic triad (B1167595) (histidine, aspartate, and serine) of the enzymes, thereby blocking their proteolytic activity. chemrxiv.org

Receptor Binding and Pathway Modulation: While direct receptor binding studies for this compound are not extensively detailed, its action as a protease inhibitor implicates it in the modulation of inflammatory pathways. By inhibiting HNE and Pr3, these compounds can interfere with the downstream signaling cascades that are activated by these proteases. For example, HNE is known to degrade various extracellular matrix proteins and can also activate pro-inflammatory cytokines. frontiersin.org By blocking HNE activity, this compound analogs can indirectly modulate these inflammatory pathways.

Furthermore, some oxime-containing compounds have been reported to influence cellular signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. encyclopedia.pub While this has not been specifically demonstrated for this compound, it represents a potential avenue for its anti-inflammatory effects. The ability of some oximes to generate nitric oxide (NO) also presents another possible, though less explored, mechanism for their biological actions, as NO is a key signaling molecule with diverse physiological roles. nih.gov

Conclusion and Future Research Trajectories

Summary of Current Research Landscape

Current research on 2-aminobenzaldehyde (B1207257) oxime and its analogs is multifaceted, spanning synthetic methodology, coordination chemistry, catalysis, and medicinal chemistry. The synthesis of this compound and its derivatives is well-established, with ongoing efforts to develop more sustainable and efficient methods. ias.ac.in Its role as a versatile building block for heterocyclic synthesis, particularly for quinolines and related structures, is a significant area of investigation. chim.itacs.org In coordination chemistry, the focus has been on synthesizing and characterizing novel metal complexes and exploring their structural and electronic properties. researchgate.netwjpsonline.com The catalytic potential of these complexes is an emerging and promising field, with applications in oxidation, reduction, and carbon-carbon bond-forming reactions. acs.orgjetir.org

Identification of Research Gaps and Emerging Areas

Despite the progress, several research gaps remain. The full potential of 2-aminobenzaldehyde oxime as a precursor for a wider variety of heterocyclic systems beyond quinolines is yet to be explored. While its coordination chemistry with first-row transition metals is relatively well-studied, its interactions with other metals, including lanthanides and noble metals, are less understood. mdpi.com The application of its metal complexes in asymmetric catalysis is an area that warrants further investigation. Furthermore, while analogs have shown biological activity, a systematic study of the structure-activity relationship of this compound derivatives is needed to guide the design of more potent therapeutic agents.

An emerging area of interest is the use of these compounds in materials science. The self-assembly properties of 2-aminobenzaldehyde and the potential for forming functional metal-organic frameworks (MOFs) or coordination polymers from its oxime derivatives are intriguing avenues for future research.

Prospective Directions for Synthetic Innovation and Application Expansion

Future synthetic innovations could focus on developing catalytic and enantioselective methods for the synthesis of this compound derivatives. This would provide access to a wider range of chiral ligands and building blocks. The exploration of multicomponent reactions involving this compound could lead to the rapid and efficient construction of complex molecular architectures.

In terms of application expansion, a key direction is the development of more efficient and selective catalysts based on this compound metal complexes for a broader range of organic transformations. The design of novel sensors based on the fluorescent or colorimetric response of its metal complexes to specific analytes is another promising area. Finally, a deeper investigation into the biological activities of a diverse library of this compound derivatives could lead to the discovery of new therapeutic leads. The unique combination of reactive functional groups in this molecule ensures its continued importance and versatility in chemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-aminobenzaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 2-aminobenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Key parameters include pH control (e.g., buffered solutions at pH 5–7) and temperature (typically 60–80°C). Purification often involves recrystallization from ethanol/water mixtures. Analytical techniques like thin-layer chromatography (TLC) or HPLC should monitor reaction progress . For analogous oxime syntheses, hydroxylamine reacts stoichiometrically with aldehydes, forming imine intermediates that tautomerize to oximes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : NMR detects characteristic imine proton signals (δ 8–10 ppm) and aromatic protons. NMR identifies the oxime carbon (C=N-OH, ~150 ppm).

- IR : Strong absorption bands for N–O (930–980 cm) and C=N (1640–1690 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatility analysis (derivatization may be required) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Refer to safety data sheets (SDS) for specific antidotes .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How do transition metal catalysts influence the reactivity of this compound in photoredox-mediated transformations?

- Methodological Answer : Ru(bpy) and Ir(ppy) photocatalysts can initiate single-electron transfer (SET) processes with oximes, enabling C–H functionalization or cycloaddition reactions. Experimental design should include:

- Light Source : Visible light (450–500 nm) to activate the catalyst.

- Quenching Studies : Use TEMPO or BHT to confirm radical intermediates.

- Electrochemical Analysis : Measure oxidation potentials (e.g., cyclic voltammetry) to predict SET feasibility .

Q. What analytical techniques resolve dynamic isomerization of this compound in solution?

- Methodological Answer :

- Gas Chromatography-FTIR : Monitor E/Z isomer elution profiles under varying temperatures (e.g., 40–120°C) and carrier gas velocities. Multivariate curve resolution (MCR) enhances signal deconvolution .

- Dynamic NMR : Variable-temperature NMR detects coalescence temperatures for interconverting isomers .

Q. How can computational models predict the tautomeric equilibrium and hydrogen-bonding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometries and calculate Gibbs free energy differences between tautomers.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or polar environments.

- Hydrogen-Bond Analysis : Atoms-in-Molecules (AIM) theory identifies critical bond paths and interaction energies .

Q. What strategies address contradictions between experimental data and computational predictions for oxime reactivity?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set size, solvent model approximations).

- Experimental Validation : Use kinetic isotope effects (KIE) or substituent studies to validate proposed mechanisms.

- Collaborative Workflows : Cross-reference data with crystallographic (XRD) or spectroscopic databases (e.g., NIST Chemistry WebBook) .

Q. How can acute exposure guidelines (AEGLs) for related oximes inform toxicity assessments of this compound?

- Methodological Answer :

- Extrapolation Framework : Use phosgene oxime AEGL-1 values (Table 3) as a conservative benchmark for irritation thresholds. Apply uncertainty factors (UF = 3–10) for interspecies and intraspecies variability.

- In Vitro Assays : Perform cell viability (MTT assay) and reactive oxygen species (ROS) measurements in lung or dermal cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.